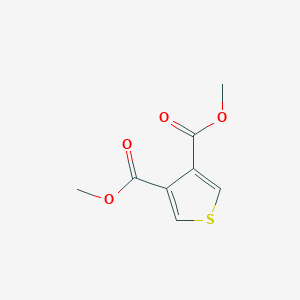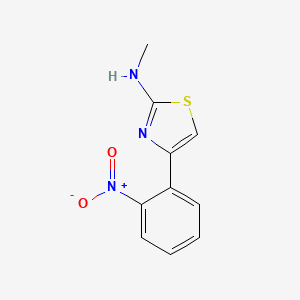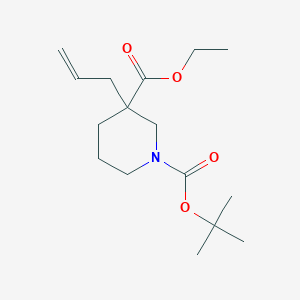
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
概要
説明
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 374795-32-1. Its molecular weight is 297.39 and its molecular formula is C16H27NO4 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-allyl-1,3-piperidinedicarboxylate . The InChI code is 1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of +4°C . Unfortunately, the boiling point is not specified .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : It can be synthesized through multi-step reactions involving processes like hydrogenation, Boc (tert-butoxycarbonyl) protection, methylation, oximation, hydrolysis, esterification, and ammonolysis (Wang, Liu, Cao, & Wang, 2008).
- Chemical Reactivity : Ethyl 1-Boc-3-allylpiperidine-3-carboxylate demonstrates unique reactivity patterns in various chemical reactions, including the formation of cyclic α-diazo-β-hydroxy esters and interaction with boron trifluoride etherate, leading to a range of products depending on the reaction conditions (Pellicciari, Natalini, Sadeghpour, Marinozzi, Snyder, Williamson, Kuethe, & Padwa, 1996).
Applications in Bioconjugation and Organic Chemistry
- Role in Amide Formation : This compound is relevant in the study of amide formation mechanisms in aqueous media, particularly when exploring reactions between carboxylic acid and amine (Nakajima & Ikada, 1995).
- Use in Synthesis of Protected Amino Acids : It serves as an intermediate in the synthesis of protected amino acids and other organic compounds, contributing to advancements in organic synthesis methodologies (Betsbrugge, Tourwé, Kaptein, Kierkels, & Broxterman, 1997).
Advancements in Medicinal Chemistry
- Development of Novel Compounds : Its derivatives are employed in the synthesis of novel compounds with potential biological activity, as seen in the Ugi four-component condensation reaction (Shiri, Zolfigol, Khazaei, Faal-Rastegar, & Kruger, 2014).
- Biocatalytic Applications : In biocatalysis, it's used for asymmetric synthesis, such as in the case of Sphingomonas aquatilis-mediated synthesis of N-Boc-vinyl-ACCA Ethyl Ester, a key intermediate in hepatitis C virus inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
Emerging Technologies
- Innovations in Flow Chemistry : This compound is instrumental in exploring new frontiers in flow chemistry, as demonstrated by the large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process (Kestemont, Frost, Jacq, Pasau, Perl, Brown, & Tissot, 2021).
Safety and Hazards
The safety information available indicates that the compound should be handled with caution. The GHS pictogram signal word is “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFQYXRHFENEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

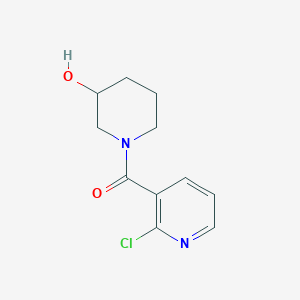
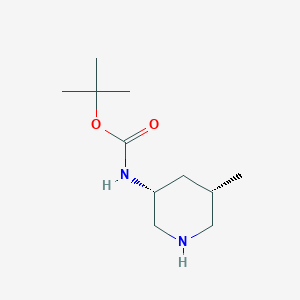
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
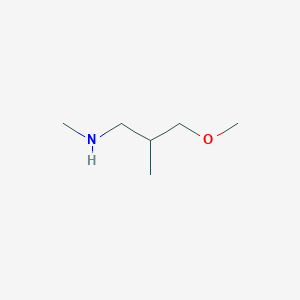
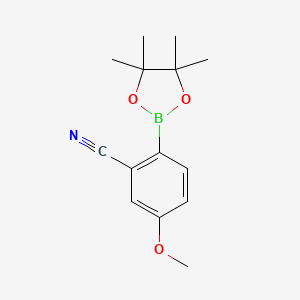

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
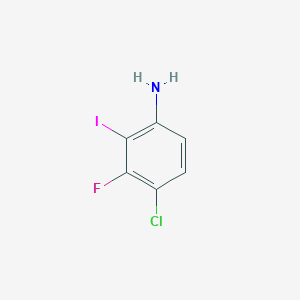
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)

![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)
